molecular formula C10H14N2O3 B14458959 1-[(5-Nitrofuran-2-yl)methyl]piperidine CAS No. 73315-69-2

1-[(5-Nitrofuran-2-yl)methyl]piperidine

Cat. No.: B14458959
CAS No.: 73315-69-2
M. Wt: 210.23 g/mol
InChI Key: VCWRSTKYFSHNTK-UHFFFAOYSA-N
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Description

1-[(5-Nitrofuran-2-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound features a nitrofuran moiety, which is known for its biological activity, attached to a piperidine ring. This combination makes it a compound of interest in various fields, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrofuran-2-yl)methyl]piperidine typically involves the reaction of 5-nitrofuraldehyde with piperidine. One common method includes the use of acetic acid and sodium triacetoxyborohydride as reagents. The reaction is carried out in dichloromethane (DCM) at room temperature for about 12 hours. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Nitrofuran-2-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxygenated derivatives .

Scientific Research Applications

1-[(5-Nitrofuran-2-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Nitrofuran-2-yl)methyl]piperidine involves its interaction with biological targets. The nitrofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Nitrofuran-2-yl)methyl]piperidine is unique due to its specific combination of a nitrofuran moiety with a piperidine ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

73315-69-2

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]piperidine

InChI

InChI=1S/C10H14N2O3/c13-12(14)10-5-4-9(15-10)8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2

InChI Key

VCWRSTKYFSHNTK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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